N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide is an oxalamide derivative characterized by a hydroxypropyl-thiophene moiety at the N1 position and a methylthio-substituted phenyl group at the N2 position. Oxalamides are widely explored in pharmaceuticals and flavor chemistry due to their versatile hydrogen-bonding capabilities and metabolic stability.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-16(21,13-8-5-9-23-13)10-17-14(19)15(20)18-11-6-3-4-7-12(11)22-2/h3-9,21H,10H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUUTFJLEFNCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene derivative, followed by the introduction of the oxalamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxalamide group can produce primary or secondary amines.
Scientific Research Applications
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, while the oxalamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Pyridine/Aromatic Rings : The thiophene group in the target compound could enhance π-π stacking interactions compared to pyridine or benzene rings in S336 or 1c .
- Hydroxypropyl vs. Methoxy/Alkyl Chains : The hydroxypropyl group may confer higher polarity, contrasting with S336’s methoxybenzyl group, which balances solubility and flavor potency .
Biological Activity
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications based on recent research findings.
The molecular formula of this compound is , with a molecular weight of 350.5 g/mol. The structure features a thiophene ring, a hydroxy group, and an oxalamide linkage, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.5 g/mol |
| CAS Number | 1351614-68-0 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Thiophene Derivative : The initial step includes halogenation and substitution reactions to prepare the thiophene derivative.
- Hydroxylation : The thiophene derivative undergoes hydroxylation to introduce the hydroxy group.
- Oxalamide Formation : Finally, the hydroxy-thiophene derivative reacts with phenethylamine and oxalyl chloride to form the oxalamide linkage under controlled conditions .
The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxy group and thiophene ring enhance binding affinity to target proteins or enzymes, modulating their activity. The oxalamide linkage contributes to the compound's stability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests have shown effective inhibition at varying concentrations, suggesting its potential as an antimicrobial agent.
Anticancer Potential
Research has also explored the anticancer properties of this compound. In cellular assays, it demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. Further studies are required to elucidate the precise pathways involved.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in preclinical models. Its ability to inhibit specific inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of oxalamides, including this compound, demonstrating significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Cytotoxicity in Cancer Cells : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
